molecular formula C6H7NO B139705 1-Methyl-4(1H)-pyridinone CAS No. 695-19-2

1-Methyl-4(1H)-pyridinone

Cat. No.: B139705
CAS No.: 695-19-2
M. Wt: 109.13 g/mol
InChI Key: OYPBUQASUUMJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4(1H)-pyridinone (CAS 695-19-2) is a six-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a privileged scaffold and a key bioisostere for various structures, such as amides, pyridines, and phenol rings, allowing for the manipulation of critical physicochemical properties like polarity, lipophilicity, and hydrogen bonding capacity in fragment-based drug design . The pyridinone core is a versatile building block due to its multiple derivatizable positions, which enable it to function as both a hydrogen bond donor and acceptor, facilitating targeted interactions in biological systems . Researchers value this scaffold for its presence in compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects . While specific biological data for the 1-methyl derivative may be limited, its structural foundation is recognized in the development of protein kinase inhibitors, where the unsubstituted pyridinone can act as a peptide bond isostere and form crucial hydrogen bond interactions with the kinase hinge region . The compound is characterized by its molecular formula (C6H7NO) and a molecular weight of 109.1259 g/mol . This product is intended for research applications as a chemical intermediate and building block in the synthesis of more complex, biologically active molecules. It is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPBUQASUUMJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219727
Record name 1-Methyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-19-2
Record name N-Methyl-4-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-4-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9CD9U6U11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1 Methyl 4 1h Pyridinone and Its Analogues

Classical Synthetic Approaches to the 1-Methyl-4(1H)-pyridinone Core

Traditional methods for synthesizing the this compound core have relied on established organic reactions, including condensation, cyclization, and transformations of pyridine-based precursors.

Condensation Reactions

Condensation reactions are a foundational strategy for constructing the pyridinone ring. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a stepwise or concerted manner. For instance, the synthesis of various pyridinone derivatives can be achieved through the condensation of dicarbonyl compounds with amines. researchgate.netjst.go.jp One general approach involves the reaction of a β-keto ester, such as ethyl acetoacetate, with an amine, which upon cyclization yields the pyridinone ring. frontiersin.orgnih.gov While broadly applicable, the specific synthesis of this compound via this route requires carefully selected starting materials that lead to the desired substitution pattern. Another example is the condensation of acetoacetamide (B46550) with various ketones in the presence of polyphosphoric acid to yield substituted 2(1H)-pyridones. jst.go.jp

Cyclization Processes

Cyclization reactions are pivotal in forming the heterocyclic pyridinone ring from acyclic precursors. These intramolecular reactions are often the final step in a synthetic sequence. A notable example is the cyclization of pyridones from methyl coumalate and β-phenylethylamines, which, after treatment with phosphorus oxychloride, can yield quinolizinium (B1208727) salts. sci-hub.se The formation of the pyridinone ring itself in this sequence is a key cyclization step. sci-hub.se

Another strategy involves the intramolecular cyclodehydration of intermediates formed from multicomponent reactions. For example, an intermediate generated from the Michael-type addition of an enamine to a Knoevenagel condensation product can undergo intramolecular cyclization to form a dihydropyridone. nih.gov These cyclization strategies are versatile for creating a variety of substituted pyridinones. ontosight.aiontosight.airesearchgate.net

Strategies Employing Pyridine (B92270) Derivatives as Precursors

One of the most direct methods for synthesizing this compound involves the N-methylation of a suitable pyridine precursor. The reaction of 4-methoxypyridine (B45360) with methyl iodide is a well-documented approach that can directly produce this compound. researchgate.netresearchgate.net This reaction proceeds via the formation of a pyridinium (B92312) salt, which then converts to the pyridone.

The outcome of this reaction is significantly influenced by the reaction conditions and the substituents on the pyridine ring. The presence of a solvent tends to favor the formation of the 1-methylpyridone over the corresponding pyridinium salt. researchgate.netresearchgate.net Furthermore, electron-withdrawing groups on the pyridine ring also promote the conversion to the pyridone product. researchgate.net For example, when position 3 of 4-methoxypyridine is substituted with an electron-withdrawing group like a nitro group (NO2), the 1-methylpyridin-4-one derivative is obtained exclusively. researchgate.net

An alternative to using 4-alkoxypyridines is starting from 4-hydroxypyridine (B47283). However, direct alkylation of 4-hydroxypyridine can be complicated due to the presence of its pyridone tautomer, leading to mixtures of N- and O-alkylated products. researchgate.net

PrecursorReagentKey ConditionProductReference
4-MethoxypyridineMethyl IodidePresence of solventThis compound researchgate.netresearchgate.net
3-Nitro-4-methoxypyridineMethyl IodideWith or without solvent1-Methyl-3-nitro-4(1H)-pyridinone researchgate.net
4-HydroxypyridineAlkylating Agent-Mixture of N- and O-alkylated products researchgate.net

Reduction-Based Syntheses from Oxidized Pyridinone Structures

The synthesis of pyridinones can also be approached through the partial reduction of pyridinium salts. This method involves the controlled addition of electrons to a pyridinium ring, often followed by hydrolysis. Activating the pyridinium salt with an electron-withdrawing group, such as an ester group at the C-2 position, allows for the addition of two electrons to form a versatile enolate intermediate. researchgate.net

When a 4-methoxy substituent is present on the pyridine nucleus, the stability of the enolate reaction products is enhanced. Subsequent in-situ hydrolysis can lead to stable dihydropyridone derivatives in good yields. researchgate.net The reduction of 1-substituted pyridinium salts using reagents like sodium borohydride (B1222165) or sodium dithionite (B78146) typically yields mixtures of 1,2- and 1-4-dihydropyridines. rsc.org More advanced rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid can also lead to dihydropyridine (B1217469) intermediates, which upon hydrolysis and further reaction steps can be converted to other saturated N-heterocycles. nih.gov

Modern and Sustainable Synthetic Innovations

Contemporary synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Multicomponent reactions represent a significant advancement in this area for the synthesis of complex molecules like pyridinones.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov This approach offers significant advantages, including operational simplicity, time and energy savings, and the avoidance of isolating intermediates. sioc-journal.cn

Several MCR strategies have been developed for the synthesis of pyridinone cores. A one-pot, four-component reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) has been shown to be an efficient method for producing 3,4-dihydro-2-pyridone derivatives. nih.gov This reaction can be catalyzed by SiO2-Pr-SO3H under solvent-free conditions, highlighting its green chemistry credentials. nih.gov The probable mechanism involves a Knoevenagel condensation, followed by a Michael-type addition and an intramolecular cyclodehydration. nih.gov

Another example is the one-pot synthesis of 4-hydroxyl-2-pyridone derivatives from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.govsioc-journal.cn These MCRs provide a powerful and versatile platform for generating diverse pyridinone structures. researchgate.netjppres.com

Reactant 1Reactant 2Reactant 3Reactant 4CatalystProduct TypeReference
Meldrum's AcidBenzaldehydeMethyl AcetoacetateAmmonium AcetateSiO2-Pr-SO3H3,4-Dihydro-2-pyridone nih.gov
Dimethyl 3-oxopentanedioateDMF-DMAPrimary Amine-L-proline4-Hydroxyl-2-pyridone nih.govsioc-journal.cn

Chemoenzymatic Synthesis of Optically Active this compound Analogues

The synthesis of optically active pyridinone analogues often employs chemoenzymatic methods to establish stereocenters with high fidelity. A prominent strategy involves the kinetic resolution of racemic precursors, particularly dihydropyridinone derivatives, which can subsequently be oxidized to the corresponding pyridinones. Lipases are the most frequently used enzymes for this purpose due to their stability in organic solvents and their ability to stereoselectively catalyze hydrolysis or transesterification reactions. google.comresearchgate.net

Key enzymes in this field include Lipase B from Candida antarctica (CAL-B) and lipases from Candida rugosa (CRL). google.comnih.gov The typical process involves the preparation of a racemic ester derivative of a pyridinone analogue. The enzyme then selectively hydrolyzes one of the enantiomers, allowing for the separation of the unreacted ester and the hydrolyzed product, both in high enantiomeric purity. nih.govnih.gov

For example, racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones have been successfully resolved. nih.gov After converting the tert-butoxycarbonyl group to a more suitable ester for enzymatic recognition, such as a (2-methyl)propanoyloxymethyl ester, lipases can perform a kinetic resolution. google.comnih.gov CAL-B has demonstrated high efficiency in these hydrolytic reactions. nih.gov The enantioselectivity of these reactions is often high, leading to the isolation of optically active pyridone precursors with enantiomeric excesses (ee) frequently exceeding 90%. nih.govchim.it

Table 1: Chemoenzymatic Resolution of this compound Analogue Precursors
EnzymeSubstrate TypeReaction TypeSolventEnantiomeric Excess (ee) AchievedReference
Lipase B from Candida antarctica (CAL-B)4-Aryl-5-(alkoxycarbonyl)-3,4-dihydropyridoneHydrolysis1,4-Dioxane, TMBE≥ 91% nih.gov
Lipase from Candida rugosa (CRL)4-Aryl-6-chloro-5-methanoyl-1,4-dihydropyridineHydrolysisWater-saturated organic solvents≥ 94% google.com

This table summarizes representative results from the chemoenzymatic resolution of precursors to optically active pyridinone analogues.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of pyridinone derivatives. The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govlibretexts.org

One notable application is in multicomponent reactions (MCRs) for the construction of the pyridinone core. For instance, a four-component domino reaction for synthesizing substituted pyridone derivatives was conducted efficiently under microwave irradiation at 120 °C in solvent- and catalyst-free conditions. libretexts.org This approach offers significant advantages in terms of efficiency and environmental friendliness. Similarly, the synthesis of N-alkylated 2-pyridones saw a substantial improvement with microwave assistance, with yields increasing from a range of 65–77% to 81–94% and reaction times plummeting from 180 minutes to just 15 minutes. libretexts.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridinone Analogues
Reaction TypeConditionsReaction TimeYieldReference
Three-component synthesis of N-alkylated 2-pyridonesConventional Heating180 min65–77% libretexts.org
Microwave Irradiation15 min81–94%
Oxidation of 4H-pyrans to 3-cyano-2-pyridonesConventional Heating (Ethanol Reflux)Several hours72% nih.gov
Microwave Irradiation5 min86%

This table highlights the significant rate and yield enhancements achieved using microwave irradiation for the synthesis of pyridinone derivatives.

Infrared Irradiation Enhanced Synthesis

Infrared (IR) irradiation offers another non-conventional energy source for promoting the synthesis of pyridinone derivatives, often under solvent-free conditions, aligning with the principles of green chemistry. organic-chemistry.org This technique can facilitate efficient heat transfer and lead to shorter reaction times and good yields.

A green, solvent-free, multicomponent protocol for the synthesis of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones utilizes IR irradiation. organic-chemistry.org The reaction of Meldrum's acid, an aldehyde, an acetoacetate, and ammonium acetate under IR light for three hours afforded the desired dihydropyridones in moderate yields of 50–75%. organic-chemistry.org

Furthermore, a comparative study on the oxidation of 4H-pyran derivatives to the corresponding pyridones demonstrated the superiority of IR irradiation. nih.govuiowa.edu While the reaction at room temperature yielded only 8% of the product after seven hours, IR irradiation achieved an 80% yield in just seven minutes, outperforming even microwave heating in terms of reaction time. nih.govuiowa.edu

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-Phase Organic Synthesis (SPOS) is a valuable methodology for the high-throughput synthesis of libraries of pyridinone analogues, which is particularly useful in drug discovery. nih.gov This technique involves attaching a starting material to a solid support (resin), carrying out a sequence of reactions, and finally cleaving the desired product from the support. nih.gov

Diversification Strategies for Substituted this compound Analogues

Regioselective Introduction of Halogenated Moieties

The regioselective introduction of halogen atoms onto the this compound ring is a critical step for further diversification, as these halogens serve as handles for cross-coupling reactions. The electronic nature of the pyridinone ring, being electron-rich, directs electrophilic halogenation to specific positions.

Reagents such as N-Bromosuccinimide (NBS) are commonly employed for bromination. The choice of solvent can significantly influence the regioselectivity of the reaction. rsc.org For activated pyridines, reactions conducted in solvents like acetonitrile (B52724) can lead to highly selective monobromination. rsc.org For instance, the bromination of activated pyridines often occurs at the C3 and C5 positions.

Direct C-H iodination has also been developed using radical-based protocols. researchgate.net These methods can provide access to C3- and C5-iodinated pyridones, which are valuable substrates for subsequent C-C bond-forming reactions. researchgate.net The precise control of reaction conditions, including the halogenating agent, solvent, and temperature, is crucial for achieving the desired regiochemical outcome.

Table 3: Regioselective Halogenation of Pyridone Systems
Halogenating AgentSubstrate TypePosition(s) HalogenatedKey ConditionsReference
N-Bromosuccinimide (NBS)Activated Pyridines/PyridonesC3 and/or C5Solvent dependent (e.g., Acetonitrile, CCl₄) rsc.org
Iodine-based radical initiatorPyridonesC3 and C5Radical conditions researchgate.net

This table outlines common methods for the regioselective introduction of halogens onto the pyridone scaffold.

Aryl and Heteroaryl Substitution Patterns

Palladium-catalyzed cross-coupling reactions are the cornerstone for introducing aryl and heteroaryl substituents onto the this compound core, typically starting from a halogenated precursor. The Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions are among the most powerful and versatile methods employed for this purpose. nih.govlibretexts.org

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent (boronic acid or ester) with an organic halide, is widely used for creating carbon-carbon bonds. libretexts.org A halogenated this compound can be reacted with a diverse range of aryl or heteroaryl boronic acids under palladium catalysis to yield the corresponding substituted products. libretexts.org

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. wikipedia.org This method is also effective for generating highly substituted pyridines and can be tolerant of various functional groups. libretexts.org Both Suzuki and Stille couplings have been applied to pyridin-4-yl nonaflates, which are effective alternatives to halides as electrophilic partners. libretexts.org

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This reaction facilitates the coupling of amines with aryl halides. A halo-substituted this compound can be coupled with various aryl or heteroaryl amines to form N-aryl or N-heteroaryl derivatives, significantly expanding the accessible chemical space.

These diversification strategies, starting from a common halogenated intermediate, allow for the modular and efficient synthesis of large libraries of substituted this compound analogues for various applications.

Conjugation with Polyamine Scaffolds

The conjugation of this compound analogues, particularly 3-hydroxy-4-pyridinones, with polyamine scaffolds represents a strategic approach to enhance cellular uptake and target specific biological pathways. Polyamines, such as spermine (B22157) and spermidine, are naturally occurring molecules essential for cell growth and proliferation. Cancer cells, in particular, exhibit an upregulated polyamine transport system to meet their high demand for these molecules. This transport mechanism can be exploited to deliver conjugated drug molecules, like iron chelators, into these cells.

The core concept involves using the polyamine as a vector to carry the pyridinone-based cargo across the cell membrane. Research has demonstrated that conjugating a simple bidentate ligand, such as 1,2-dimethyl-3-hydroxypyridin-4-one (an analogue of this compound), to polyamines like spermine can significantly increase the intracellular concentration of the chelator compared to the free ligand. nih.govacs.org

A notable example is the synthesis of 1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone, a conjugate of a hydroxypyridinone and spermine. frontiersin.orgnih.gov This conjugate was designed to act as an antineoplastic agent by delivering the iron chelator into cells via the polyamine transport system. frontiersin.org The synthesis was accomplished using 3-O-benzylmaltol and spermine as starting materials. frontiersin.orgnih.gov Studies on this conjugate revealed that it is effectively taken up by cells against a significant concentration gradient and is substantially more potent in inhibiting the growth of murine leukemia cells than the parent hydroxypyridinone ligand. nih.gov

The success of this strategy has prompted the design and synthesis of various polyamine-chelator conjugates. The general synthetic approach often involves linking the pyridinone moiety to the polyamine backbone, either at a terminal primary amine or an internal secondary nitrogen. nih.govacs.org This conjugation has been shown to not only facilitate cellular uptake but also to influence the biological activity of the parent molecules, including effects on polyamine biosynthetic enzymes. nih.gov

Table 1: Examples of this compound Analogue-Polyamine Conjugates

Conjugate Name Pyridinone Analogue Polyamine Scaffold Key Finding Reference
1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone 1,2-dimethyl-3-hydroxypyridin-4-one Spermine At least 230 times more active in suppressing L1210 murine leukemia cell growth than the parent ligand. nih.gov frontiersin.orgnih.gov
1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone 1,2-dimethyl-3-hydroxypyridin-4-one (L1) Spermidine The conjugate (linked via a propyl tether) was far more active than the free chelator. nih.gov nih.gov

Glycosylation Approaches for Targeted Derivatives

Glycosylation, the enzymatic or chemical attachment of carbohydrates to another molecule, is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. In the context of this compound and its analogues, glycosylation is explored as a method to create prodrugs or targeted derivatives that can be selectively activated or taken up by specific cells or tissues.

Several synthetic methods have been developed for the glycosylation of pyridinone derivatives. The choice of method often depends on the desired stereoselectivity (α or β anomer) and the specific hydroxyl group to be glycosylated on the pyridinone ring.

Mitsunobu Reaction: The Mitsunobu reaction has been successfully employed for the synthesis of pyridinone glycosides. For instance, 3-hydroxy-4-pyridinone derivatives have been treated with protected glucopyranose in the presence of reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (B147548) (Bu3P). researchgate.net This reaction typically proceeds via an SN2-type mechanism, leading to an inversion of the anomeric configuration and yielding β-glycosides with moderate to good selectivity. researchgate.net

Vorbrüggen Glycosylation: The Vorbrüggen reaction is another prominent method, particularly for the synthesis of nucleoside analogues. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf). mdpi.com This method has been used to synthesize ribosides of 4-pyridone-3-carboxamide and a series of cyclic and acyclic nucleoside analogues derived from 3-hydroxy-4-pyridinone. mdpi.comacs.org

Koenigs-Knorr and Helferich Methods: The Koenigs-Knorr reaction, which uses a glycosyl halide as the donor, and the related Helferich method are also applicable for the O-glycosylation of pyridinone derivatives. jst.go.jpnih.gov An improved Helferich method, using glycosyl acetates in the presence of boron trifluoride etherate combined with a base, has been shown to be effective and can be tuned to achieve either α- or β-stereoselectivity. nih.gov For example, O-glycosylation of certain pyrazole (B372694) derivatives, which share structural similarities with pyridinones, was effectively achieved with high β-selectivity using the Koenigs-Knorr reaction. jst.go.jp

The resulting glycosylated pyridinones are often evaluated for their potential as targeted therapies. For instance, glycosides of 3-hydroxy-4-pyridinones have been synthesized and studied for their ability to be cleaved by specific enzymes like β-glucosidase, which could allow for targeted release of the active pyridinone aglycone. researchgate.net

Table 2: Synthetic Methods for Glycosylation of Pyridinone Analogues

Glycosylation Method Glycosyl Donor Key Reagents/Catalyst Outcome/Selectivity Reference
Mitsunobu Reaction 2,3,4,6-tetra-O-benzyl-D-glucopyranose 1,1′-(Azodicarbonyl)dipiperidine (ADDP), Bu3N β-selective glycosides in moderate yields. researchgate.net researchgate.net
Vorbrüggen Glycosylation 1,2,3,5-tetra-O-acetyl-β-d-ribofuranoside Trimethylsilyl triflate (TMSOTf) Synthesis of 4-pyridone-3-carboxamide riboside. mdpi.com mdpi.comacs.org
Koenigs-Knorr Reaction 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide Phase-transfer catalyst High β-selectivity for O-glycosylation. jst.go.jp jst.go.jp
Improved Helferich Method Glycosyl acetates Boron trifluoride etherate, base (e.g., pyridine) α- or β-stereoselective, moderate to excellent yields. nih.gov nih.gov

Reactivity and Reaction Mechanisms of 1 Methyl 4 1h Pyridinone

Elucidation of Electrophilic and Nucleophilic Reaction Pathways

The π-electron delocalized system of 1-methyl-4(1H)-pyridinone gives it an aromatic character, influencing its susceptibility to electrophilic and nucleophilic attacks. prepchem.com

Electrophilic Reactions: Similar to classical aromatic compounds, 4(1H)-pyridones undergo electrophilic aromatic substitution. prepchem.com The directing effects of the N-methyl and carbonyl groups preferentially activate the C3 and C5 positions for electrophilic attack. Reactions such as halogenation and nitration are reported to occur selectively at the C3 position for the parent 4(1H)-pyridone scaffold. prepchem.comfrontiersin.org

Nucleophilic Reactions: The carbonyl group at the C4 position is a primary site for nucleophilic attack. In related 3,5-dinitro-4-pyridone systems, the C4 carbonyl carbon can act as an electrophilic center, reacting with strong nucleophiles. researchgate.net For the broader class of 4(1H)-pyridones, this position undergoes nucleophilic substitution, for instance, by halogens when treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). prepchem.comfrontiersin.org

Furthermore, the reactivity of the pyridinone ring can be influenced by the presence of activating or deactivating groups. In studies on electron-deficient pyridone derivatives, various ring transformations initiated by nucleophilic attack have been observed. researchgate.nettandfonline.com

Investigation of Oxidation and Reduction Processes

The oxidation and reduction of this compound and its derivatives have been explored, leading to different classes of compounds.

Reduction: The pyridinone ring can be reduced to the corresponding piperidinone. A notable example is the reduction of 3,5-bis(3-chlorophenyl)-1-methyl-4(1H)-pyridinone using lithium aluminum hydride (LiAlH₄) to yield the saturated 3,5-bis(3-chlorophenyl)-1-methyl-4-piperidinone. prepchem.com This transformation highlights a key pathway for converting the unsaturated pyridinone core into its saturated piperidine (B6355638) analogue.

Dynamics of Tautomeric Equilibria and Isomerization

Tautomerism is a critical concept for the parent compound, 4-pyridone, which exists in equilibrium with its enol tautomer, 4-hydroxypyridine (B47283). organicchemistrydata.org However, the presence of the methyl group on the nitrogen atom in this compound fundamentally alters this dynamic.

By having a methyl group covalently bonded to the nitrogen, the possibility of proton transfer from the nitrogen to the carbonyl oxygen is eliminated. This N-substitution "locks" the molecule in the pyridinone form, preventing the lactam-lactim tautomerism that would generate a 4-methoxypyridine (B45360) isomer. Therefore, this compound does not exhibit the same tautomeric equilibrium seen in its N-unsubstituted counterpart.

For the parent 4-pyridone, studies have shown that the enol form (4-hydroxypyridine) is dominant in the gas phase. prepchem.comfrontiersin.orgorganicchemistrydata.org This preference is attributed to the aromatic stabilization of the pyridine (B92270) ring in the enol tautomer. As this compound is fixed in the pyridinone structure, its gas-phase studies focus on other properties like its ion energetics rather than tautomeric equilibria. acs.org

In the solution phase, the keto form of 4-pyridone is generally favored, especially in polar solvents. organicchemistrydata.orgnih.gov For this compound, this is the only significant form present in solution due to the N-methylation, simplifying its structural analysis in different solvent environments.

Characterization of Acid-Base Properties and Protonation States

The acid-base properties of this compound are crucial for understanding its behavior in different chemical and biological environments. Protonation typically occurs at the carbonyl oxygen, which is the most basic site on the molecule.

In the gas phase, the energetics of protonation and deprotonation have been determined through mass spectrometry techniques. acs.org In solution, the acidity of the conjugate acid is quantified by its pKa value. The pKa for the protonated form of this compound has been reported as 3.33. acs.org This value indicates that it is a weak base.

Acid-Base Properties of this compound
PropertyValueMethodPhaseReference
pKa3.33ExperimentalSolution acs.org
ΔrH° (Deprotonation)1583 ± 12 kJ/molG+TSGas acs.org
ΔrG° (Deprotonation)1548 ± 11 kJ/molIMRBGas acs.org

Advanced Functional Group Transformations and Derivatization Reactions

This compound serves as a versatile scaffold for the synthesis of more complex molecules through various functional group transformations and derivatization reactions. The reactivity of the ring allows for modifications at several positions.

Researchers have developed numerous derivatives for applications in medicinal chemistry and agriculture. researchgate.netnih.gov For example, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone has been identified as a new herbicide. nih.gov The synthesis of such derivatives often involves multi-step sequences, starting from precursors that build the substituted pyridinone ring. bovinedb.ca

Other examples of derivatization include the synthesis of 1-methyl-4-pyridone analogues bearing an amino-ethanol side chain at the C2 position. tandfonline.com Furthermore, new 4(1H)-pyridinone derivatives with various substituents have been synthesized and evaluated for pharmacological activities. researchgate.net These synthetic strategies often involve the reaction of 4-pyrones with primary amines to construct the 1-substituted-4(1H)-pyridinone core. researchgate.net

Summary of Reactions of this compound and Related Structures
Reaction TypeReagents/ConditionsProduct TypeReference
Electrophilic Substitutione.g., Halogens, Nitrating agents3-Substituted-4(1H)-pyridinone prepchem.com
ReductionLithium aluminum hydride (LiAlH₄)1-Methyl-4-piperidinone derivative prepchem.com
OxidationOxidizing agentsThis compound-N-oxide bovinedb.ca
DerivatizationMulti-step synthesis from pyrones and aminesVarious substituted 1-methyl-4(1H)-pyridinones tandfonline.comnih.govresearchgate.net

Spectroscopic and Analytical Characterization of 1 Methyl 4 1h Pyridinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), a detailed picture of the molecular structure of 1-methyl-4(1H)-pyridinone can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen environments in the molecule. The spectrum typically shows signals for the N-methyl protons and the vinyl protons on the pyridinone ring.

The N-methyl group (CH₃) characteristically appears as a singlet in the upfield region of the spectrum. The protons on the pyridinone ring, specifically at positions 2, 3, 5, and 6, exhibit characteristic chemical shifts and coupling patterns. The protons at the 2- and 6-positions are equivalent, as are the protons at the 3- and 5-positions, leading to two distinct signals for the ring protons. These signals often appear as doublets due to coupling with their adjacent protons. netlify.app

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (ppm)Multiplicity
N-CH₃~3.4Singlet
H-2, H-6~7.4Doublet
H-3, H-5~6.2Doublet

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 NMR provides information about the carbon skeleton of this compound. The spectrum displays signals for the N-methyl carbon, the vinyl carbons, and the carbonyl carbon. nih.gov The carbonyl carbon (C-4) is typically found in the most downfield region of the spectrum due to the deshielding effect of the oxygen atom. The carbons at positions 2 and 6, and at 3 and 5, are equivalent and give rise to distinct signals. The N-methyl carbon appears at the most upfield position. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (ppm)
N-CH₃~42
C-3, C-5~116
C-2, C-6~140
C-4 (C=O)~175

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the pyridinone ring. The chemical shift of this nitrogen provides valuable information about its hybridization and the degree of electron delocalization within the ring. scispace.comresearchgate.net The chemical shift can be influenced by the nature of substituents on the ring and the solvent used. researchgate.net Advanced techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen atom with nearby protons, aiding in the complete assignment of the NMR spectra. rsc.orgmagritek.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is characterized by several key absorption bands that serve as a molecular fingerprint. evitachem.com A prominent and strong absorption band is observed in the region of 1630-1650 cm⁻¹, which is characteristic of the C=O stretching vibration of the pyridone carbonyl group. cdnsciencepub.com The exact position of this band can be influenced by the electronic effects within the ring and intermolecular interactions. Other significant absorptions include C=C stretching vibrations of the aromatic ring, typically appearing in the 1500-1600 cm⁻¹ region, and C-H stretching and bending vibrations. cdnsciencepub.comaip.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
C=O Stretch1630 - 1650Strong
C=C Stretch1500 - 1600Medium to Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 109.13 g/mol . nist.gov Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, leading to the formation of characteristic fragment ions. A common fragmentation pathway for pyridinone derivatives involves the loss of carbon monoxide (CO) from the molecular ion, resulting in a significant fragment ion peak. aip.orgresearchgate.net Other fragmentation patterns may involve the loss of a methyl radical (•CH₃) or other small neutral molecules, providing further structural information. aip.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com For this compound, with the chemical formula C₆H₇NO, the theoretical exact mass and monoisotopic mass are calculated to be 109.052763847 Da. nih.gov This high level of precision allows for the unambiguous identification of the compound, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.com HRMS provides full-spectrum data with high sensitivity and mass accuracy, often below 3 ppm, which is invaluable for qualitative analysis and the tentative identification of unknown sample constituents. researchgate.net

Table 1: HRMS Data for this compound

Property Value Reference
Molecular Formula C₆H₇NO nih.govuni.lu
Exact Mass 109.052763847 Da nih.gov

Electronic Spectroscopy for Ground and Excited State Studies

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These studies provide insights into the electronic structure and photophysical properties of the compound.

UV-Visible absorption spectroscopy is employed to study the electronic transitions in molecules. While specific UV-visible absorption spectra for this compound are not detailed in the provided search results, related pyridone derivatives have been studied. For instance, new yellow azo pyridone derivatives exhibit absorption maxima that are influenced by the solvent environment. researchgate.net The absorption spectra of various methyl derivatives of other nitrogen-containing heterocyclic compounds also show shifts in the absorption bands depending on the solvent polarity. nih.gov Generally, an increase in solvent polarity can lead to a blue shift (hypsochromic shift) of the primary absorption band and a red shift (bathochromic shift) of the fluorescence band. nih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) can complement experimental findings by predicting the electronic absorption spectra in both the gas phase and in different solvents. physchemres.org

Fluorescence excitation spectroscopy is a sensitive technique used to probe the electronic excited states of molecules. In this method, the excitation wavelength is scanned while monitoring the fluorescence emission at a fixed wavelength. This provides an excitation spectrum that is often similar to the absorption spectrum. Studies on the related molecule, 1-methyl-2(1H)-pyridone (1MPY), have utilized laser-induced fluorescence excitation spectroscopy to investigate its S₀ → S₁ transition. aip.org The band observed at 29,822.3 cm⁻¹ in the fluorescence excitation spectrum of 1MPY was assigned as the electronic origin (O₀⁰) of this transition. aip.org This technique is particularly useful for studying jet-cooled molecules, which allows for the resolution of fine vibrational and rotational structures. researchgate.net

Dispersed fluorescence (DF) spectroscopy provides information about the vibrational levels of the ground electronic state. In a DF experiment, a molecule is excited to a specific vibronic level in the excited state, and the resulting fluorescence is dispersed by a monochromator to reveal the transitions back to various vibrational levels of the ground state. This technique has been successfully applied to study the ground state vibrational modes of 1-methyl-2(1H)-pyridone (1MPY). aip.org By exciting different bands in the excitation spectrum and recording the dispersed fluorescence, researchers can assign the observed bands in the ground electronic state. aip.orgresearchgate.net The typical resolution for such spectra can be around 6–7 cm⁻¹. aip.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, studies on closely related compounds provide valuable insights into the expected molecular architecture. For example, the crystal structure of 3-hydroxy-1,2-dimethyl-4-pyridinone reveals an orthorhombic crystal system with the space group Pbca. cdnsciencepub.com

In another related compound, 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one hydrochloride, the protonated form shows a significant contribution from a zwitterionic resonance form in the solid state. mdpi.com The bond distances within the pyridinone ring are similar, ranging from 1.3487(19) to 1.402(2) Å, and the carbon-oxygen bond of the protonated carbonyl group is elongated at 1.3321(17) Å. mdpi.com The crystal structures of other N-substituted 3-hydroxy-4-pyridinones also show that the molecular geometry is influenced by the nature of the substituent at the ring nitrogen and whether the compound is in its neutral or hydrochloride salt form. nih.gov

Table 2: Crystallographic Data for a Related Pyridinone Derivative

Parameter 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one Hydrochloride
Crystal System Triclinic
Space Group P-1
a (Å) 8.3801(11)
b (Å) 9.2583(12)
c (Å) 11.5671(15)
α (°) 73.566(2)
β (°) 84.514(2)
γ (°) 66.578(2)

Data from a study on a related pyridinone derivative, as specific data for this compound was not available. mdpi.com

Theoretical and Computational Investigations of 1 Methyl 4 1h Pyridinone

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 1-Methyl-4(1H)-pyridinone. These studies employ various methodologies to predict and analyze its properties at the atomic and molecular levels.

Ab Initio Calculation Methodologies

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in studying nitrogen-containing heterocyclic molecules like this compound. aip.orgnih.gov These methods provide a detailed understanding of the electronic structure and its correlation with molecular torsion. nih.gov Techniques such as Hartree-Fock (HF) calculations with different basis sets, for instance, 6-31G(d,p) and 6-31+G(d,p), have been utilized to investigate hyperconjugative interactions that influence the molecule's conformation. aip.org Ab initio calculations have also been essential in assigning observed methyl torsion and other low-frequency modes in both the ground and excited states by comparing theoretical values with experimental data from techniques like laser-induced fluorescence excitation and dispersed fluorescence spectra. aip.orgnih.gov Furthermore, these computational studies, often combined with experimental results, help in estimating the potential barrier for methyl torsion. aip.orgnih.gov

Density Functional Theory (DFT) Applications in Predicting Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules like this compound. researchgate.net The B3LYP functional, combined with various basis sets such as 6-311G(2d,2p) and 6-31+G(d), is commonly used for geometry optimization of the ground and first excited states, respectively. core.ac.uk DFT calculations are also employed to compute nuclear magnetic resonance (NMR) chemical shifts using approaches like the gauge-independent atomic orbital (GIAO) method, with results often showing strong correlation with experimental data. scilit.com

DFT is particularly useful for investigating electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the stability and reactivity of the compound. researchgate.netnih.gov The energy gap between HOMO and LUMO can predict the reactivity, with a smaller gap indicating higher reactivity. nih.gov Moreover, DFT calculations can elucidate the effects of solvents on the electronic and fluorescence spectra through models like the Polarizable Continuum Model (PCM). core.ac.uk While DFT is a versatile method, it has been noted that calculations using the B3LYP functional tend to predict a lower torsional barrier for the methyl group compared to other methods. researchgate.net

Conformational Analysis and Torsional Barrier Studies

The rotation of the methyl group in this compound is a key aspect of its conformational dynamics. Theoretical studies provide a detailed picture of the torsional potential and the factors governing the rotational barrier in different electronic states.

Methyl Torsional Potential and Dynamics in the Ground State

In its ground state, the most stable conformation of this compound is staggered, where one C-H bond of the methyl group lies in the plane of the molecular frame. aip.org The torsional potential for the methyl group's rotation is often described by a one-dimensional potential function that includes threefold (V₃) and sixfold (V₆) terms. aip.org For the ground state of a related compound, 1-methyl-2(1H)-pyridone, experimental and theoretical studies have determined the torsional parameters to be V₃ = 244 cm⁻¹ and V₆ = 15 cm⁻¹. aip.orgnih.govresearchgate.net The skeletal relaxation of the molecule during methyl rotation plays a significant role in determining the barrier, especially when the bond order difference between the vicinal bonds does not change appreciably during the rotation. nih.govaip.org

ParameterGround State Value (cm⁻¹)
V₃244 aip.orgnih.govresearchgate.net
V₆15 aip.orgnih.govresearchgate.net

Methyl Torsional Behavior in the Excited State

Upon electronic excitation, the torsional behavior of the methyl group in pyridone derivatives can change significantly. aip.org A notable observation is that the methyl group's conformation undergoes a 60° rotation in the excited state relative to its ground state conformation. aip.org This phase shift is attributed to hyperconjugation between the out-of-plane hydrogen of the methyl group and the molecular frame. aip.org For 1-methyl-2(1H)-pyridone, the torsional parameters in the excited state have been determined as V₃ = 164 cm⁻¹ and V₆ = 40 cm⁻¹. aip.orgnih.govresearchgate.net The change in the lowest unoccupied molecular orbital (LUMO) energy is considered to play a dominant role in the formation of the excited state barrier. nih.govaip.org Theoretical calculations have been crucial in assigning the torsional transitions observed in fluorescence excitation spectra. aip.org

ParameterExcited State Value (cm⁻¹)
V₃164 aip.orgnih.govresearchgate.net
V₆40 aip.orgnih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis of Torsional Barrier Origins

Natural Bond Orbital (NBO) analysis is a powerful computational method used to understand the origin of the potential barrier to methyl rotation. aip.orgresearchgate.net This analysis partitions the total energy into Lewis and delocalization components. nih.govresearchgate.netaip.org The Lewis energy, which represents the energy of the localized Lewis structure, is generally found to be anti-barrier, meaning it favors the eclipsed conformation. aip.orgnih.govaip.org In contrast, the delocalization energy, arising from hyperconjugative interactions (bond-antibond and lone pair-antibond interactions), is the barrier-forming term. nih.govaip.org

Energy ComponentRole in Torsional Barrier
Lewis EnergyAnti-barrier nih.govaip.org
Delocalization EnergyBarrier-forming nih.govaip.org

Thermodynamic Characterization of Tautomeric Equilibria

The compound this compound does not exhibit the classic lactam-lactim or keto-enol tautomerism commonly observed in its parent molecule, 4-pyridone. The presence of a methyl group on the nitrogen atom precludes the migration of a proton from the nitrogen to the carbonyl oxygen, which is the mechanism of this tautomeric transformation. Therefore, this compound exists predominantly in the pyridinone form, although it possesses a significant zwitterionic character due to resonance.

To understand the fundamental thermodynamics of the pyridone ring system, computational studies on the parent compound, 4-pyridone, are highly informative. These studies characterize the equilibrium between the 4-pyridone (keto) form and its tautomer, 4-hydroxypyridine (B47283) (enol). Ab initio calculations have been employed to determine the relative stabilities of these two forms. wayne.edu

Theoretical estimates, which combine geometry optimization, polarization functions, correlation energy, and zero-point vibration energy, indicate that 4-hydroxypyridine is approximately 2.4 kcal/mol more stable than 4-pyridone in the gas phase. wayne.edu This preference for the enol form in the gas phase is a well-documented characteristic of pyridone tautomerism. However, in polar solvents, the equilibrium shifts to favor the more polar pyridone (keto) form.

Further computational investigations using density functional theory (DFT) at the DF-B97D3(BJ)/def2-TZVPP level have quantified the Gibbs free energy (ΔG) for the tautomerization of 4-hydroxypyridine to 4-pyridone in various environments. These calculations highlight the profound influence of the solvent on the position of the equilibrium.

EnvironmentGibbs Free Energy (ΔG) for 4-hydroxypyridine → 4-pyridone (kJ/mol)More Stable Tautomer
Gas Phase10.34-hydroxypyridine
Cyclohexane-1.34-pyridone
Dichloromethane-14.04-pyridone
Water-23.34-pyridone

As the data indicates, there is a clear shift from the 4-hydroxypyridine tautomer being more stable in the gas phase to the 4-pyridone form being overwhelmingly favored in polar solvents like water. stackexchange.com This solvent-dependent stability is a critical aspect of pyridone chemistry.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations have become invaluable tools for investigating the potential of this compound derivatives as therapeutic agents. These computational methods predict how these molecules bind to biological targets and elucidate the molecular interactions that govern their affinity and specificity.

Docking studies have been conducted on various derivatives of this compound against a range of biological macromolecules to predict their binding affinities and guide drug design. These studies often correlate computational docking scores with experimentally determined biological activities, such as IC₅₀ values.

For instance, a series of novel acetylcholinesterase (AChE) inhibitors based on a 5-hydroxy-1-methylpyridin-4(1H)-one scaffold were synthesized and evaluated. stackexchange.com Molecular docking simulations predicted that these compounds could bind effectively within the AChE active site. One promising derivative, ((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (VIId), showed a notable predicted binding affinity, which was supported by an experimental IC₅₀ value of 143.090 nM. stackexchange.com

In another study, 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives were investigated as potential agents against Leishmania donovani. Molecular modeling suggested these compounds could plausibly bind to Leishmania donovani topoisomerase 1 (LdTop1). researchgate.net The most active compounds from the synthesized library, which demonstrated IC₅₀ values in the range of 55.0 to 77.0 μg/ml, also showed favorable binding affinities in the docking simulations. researchgate.net

The following table summarizes predictive binding affinity data for selected this compound derivatives from computational studies.

Derivative ScaffoldBiological TargetPredicted Binding Affinity / Biological Activity
5-hydroxy-1-methylpyridin-4(1H)-oneAcetylcholinesterase (AChE)IC₅₀ = 143.090 nM
1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-oneLeishmania donovani topoisomerase 1 (LdTop1)IC₅₀ range = 55.0 - 77.0 µg/ml
4-cycloalkyloxypyridin-2(1H)-oneHIV-1 Reverse Transcriptase (Allosteric Site)High antiviral activity correlated with docking results

Molecular docking and dynamics simulations provide detailed insights into the specific interactions between this compound derivatives and the amino acid residues within the binding sites of their target proteins.

In the case of the 5-hydroxy-1-methylpyridin-4(1H)-one derivatives targeting acetylcholinesterase, simulations revealed a complex network of interactions. The phenyl group of the phenyl-ethyl-N-piperidine moiety of compound VIId was found to form hydrophobic interactions with the residues Trp285 and Tyr340. stackexchange.com Furthermore, a π-cation interaction was identified between the nitrogen atom of the piperidine (B6355638) ring and Phe294, with another such interaction occurring between the secondary amine of the linker and Trp85. The piperidine ring itself also engaged in hydrophobic interactions with Tyr336, Tyr123, and Phe337. stackexchange.com These detailed interaction maps are crucial for understanding the basis of the inhibitor's potency.

For the antileishmanial pyridinone derivatives, molecular modeling showed that intramolecular hydrogen bonds conferred a degree of planarity to the molecules, similar to the known topoisomerase inhibitor topotecan. Structure-activity relationships derived from the models indicated that bulky substitutions on the pyridone nitrogen were well-tolerated and resulted in better binding affinity with the LdTop1 enzyme. researchgate.net

Similarly, modeling of anti-HIV-1 4-cycloalkyloxypyridin-2(1H)-one derivatives showed that the pyridinone ring was positioned between Leu100 and Val106 in the allosteric site of the enzyme. This positioning allowed the lactam NH group to form a critical hydrogen bond with the backbone of Lys101, an interaction deemed essential for the high antiviral activity observed. wikipedia.org

Studies on vanadium complexes with a 1-methyl-2-ethyl-3-hydroxy-4(1H)-pyridinone ligand interacting with hen egg white lysozyme (B549824) (HEWL) also utilized crystallographic and computational methods. These investigations revealed both covalent and noncovalent binding modes. iucr.orgacs.org One significant interaction involved the covalent binding of a vanadium-containing fragment to the side chain of Asp48 on the protein surface. iucr.org

Biological and Pharmacological Research on 1 Methyl 4 1h Pyridinone Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to understanding how the chemical structure of 1-methyl-4(1H)-pyridinone derivatives influences their biological activity and physicochemical properties. In the context of antimalarial research, SAR studies have been particularly insightful. For instance, the development of diaryl ether substituted 4-pyridones, derived from the anticoccidial drug clopidol, demonstrated a significant enhancement in antimalarial potency. acs.org Systematic variations of the side chain on the pyridone core led to compounds with over 500-fold improvement in in-vitro activity against Plasmodium falciparum compared to the parent compound. acs.org

Key findings from SAR studies on antimalarial 4-pyridone derivatives indicate that lipophilicity is a crucial factor for activity. nih.gov Lipophilic compounds are better able to cross biological membranes to reach their target, the cytochrome bc1 complex, which is a transmembrane receptor. nih.gov Conversely, hydrophilic derivatives tend to be less active. nih.gov The strategic substitution at various positions on the pyridone ring can fine-tune this lipophilicity and, consequently, the biological efficacy. nih.gov

In the realm of antitumor agents, SAR studies of pyridine (B92270) derivatives have shown that modifications to the side chain can significantly impact biological activity. For example, in a series of 5-nitropyridine derivatives, replacing an oxime moiety with a keto or alcohol group, or replacing a 1-methyl group with hydrogen in the side chain, resulted in reduced biological activity. nih.gov However, the reduction of the nitro group to an amino group in derivatives containing a side-chain alcohol led to an increase in activity. nih.gov Furthermore, the introduction of methoxy (B1213986) (OMe) groups into the structure of pyridine derivatives has been shown to decrease polarity and is associated with lower IC50 values, indicating higher antiproliferative potency. nih.gov

Exploration of Broad-Spectrum Bioactivity Mechanisms

The this compound scaffold is a key component in molecules exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org

Certain derivatives of pyridinone have been investigated for their antioxidant properties. The mechanism of action is often linked to their ability to scavenge free radicals. For example, theoretical studies on 1-methyl-1,4-dihydronicotinamide (B15369) (a related dihydropyridine (B1217469) derivative) show it to be a potent radical scavenger. rsc.orgnih.gov Its activity against the hydroperoxyl radical (HOO•) is primarily characterized by the hydrogen abstraction from the C4-H bond. rsc.orgnih.gov In physiological environments, this derivative functions as a highly effective radical scavenger, with activity comparable to or better than reference antioxidants like Trolox and ascorbic acid in certain conditions. rsc.orgnih.gov The antioxidant potential of some novel thiazolo[4,5-b]pyridine (B1357651) derivatives has been evaluated in vitro through their scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. pensoft.net Additionally, iron chelating properties of 3-hydroxy-pyridine-4-one derivatives may contribute to their antioxidant activity, as free radicals are involved in inflammatory processes. nih.gov

Derivatives of pyridin-4-one have been shown to possess anti-inflammatory properties. nih.gov One of the proposed mechanisms for this effect is their iron-chelating ability. nih.gov Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.gov By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. nih.gov

Studies using animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema, have demonstrated the anti-inflammatory efficacy of 3-hydroxy-pyridine-4-one derivatives. nih.govresearchgate.net The anti-inflammatory effect may be due to a decrease in the production of prostaglandins, nitric oxide, bradykinin, or other inflammatory mediators. nih.gov Furthermore, pyridazinone derivatives, which share a similar core structure, have been developed as inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is a key enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a recognized strategy for treating inflammatory diseases. nih.gov These derivatives have been shown to regulate the production of potent pro-inflammatory cytokines and chemokines, such as IL-8, in human primary macrophages. nih.gov

Pyridinone derivatives have a broad spectrum of antimicrobial activity. asianpubs.orgresearchgate.net Numerous studies have synthesized and evaluated new 4(1H)-pyridinone derivatives for their antibacterial effects against a range of Gram-positive and Gram-negative bacteria. asianpubs.org For instance, certain newly synthesized 4-pyrone and 4-pyridinone derivatives have been identified as promising antibacterial agents against E. coli, P. aeruginosa, Klebsiella pneumonia, P. vulgaris, S. enteridis, and X. compestris. asianpubs.orgresearchgate.net The presence of the pyridinone ring is considered key to the inhibitory activity. asianpubs.org

Molecular docking studies suggest that some pyridinone derivatives may exert their antibacterial action by inhibiting bacterial enzymes like Topoisomerase IV. johnshopkins.edu The N-methyl-4-piperidone ring, a related structure, has been shown to enhance antibacterial activity when incorporated into curcuminoid compounds. mdpi.com While many pyridinone derivatives show significant antibacterial action, their antifungal activity can be more variable. Some studies report antifungal properties, while others have found certain derivatives to be inactive against fungal species like Candida albicans. asianpubs.orgmdpi.com

Compound ClassBacterial Strains TestedFungal Strains TestedObserved Activity
4-Pyrone and 4-Pyridinone derivativesE. coli, P. aeruginosa, K. pneumonia, P. vulgaris, S. aureus, S. pyogenes, E. faecalis, B. subtilis, S. enteridis, X. compestrisNot specifiedExhibited strong to moderate activity, particularly against Gram-negative bacteria like E. coli. asianpubs.orgresearchgate.net
Amide derivatives of 4(1H)-pyridinoneS. aureus, E. faecalis, E. coli, P. aeruginosaC. albicans, C. krusei, C. parapsilosisShowed antimicrobial activities against the tested bacteria and fungi. asianpubs.org
N-methyl-4-piperidone-derived monoketone curcuminoidsStreptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus, Enterococcus faecalisCandida albicans, C. kruseiDisplayed moderate activity against several cariogenic bacteria; no antifungal activity observed. mdpi.com

The pyridinone scaffold is integral to many compounds with significant antiproliferative activity against various human tumor cell lines. frontiersin.org These derivatives can specifically target and arrest the function of several key players in cancer progression, including protein tyrosine kinases, Met kinase, and histone deacetylases (HDACs). frontiersin.org

For example, the novel pyridine derivative LHT-17-19 has demonstrated both antitumor and antimetastatic properties in murine models of lung cancer. rrpharmacology.rucyberleninka.ru In another study, highly functionalized pyridin-2-ones were synthesized, with some compounds showing potent antitumor activity against four human tumor cell lines, even more active than the established chemotherapy drug cisplatin. rsc.org The mechanism of action for some pyridine derivatives involves antimitotic activity, where they interfere with cell division. nih.gov Certain 5-nitropyridine oximes have also been identified as potentially acting through the inhibition of pyrimidine (B1678525) nucleoside incorporation into DNA and RNA. nih.gov Structure-activity relationship studies have highlighted that specific substitutions on the pyridine ring can significantly influence the antiproliferative effects of these compounds. nih.gov

Derivative ClassCancer Model / Cell LinesObserved EffectPotential Mechanism
LHT-17-19 (Pyridine derivative)Syngeneic and xenograft murine models of lung cancerAntitumor and antimetastatic activity. rrpharmacology.rucyberleninka.ruNot specified
Highly functionalized pyridin-2-onesFour human tumor cell linesPotent antitumor activity, with some compounds showing IC50 values lower than cisplatin. rsc.orgNot specified
5-Nitropyridine derivatives (oximes)Leukemia L1210 in mice, cultured tumor cellsAntitumor activity. nih.govAntimitotic agents; potential inhibition of pyrimidine nucleoside incorporation into DNA and RNA. nih.gov
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridinesHuman and murine breast cancer cell lines and orthotopic mouse modelPotent in vitro antiproliferative activity and in vivo tumor growth inhibition. mdpi.comNot specified

4(1H)-Pyridone derivatives have emerged as a highly promising class of antimalarial agents. nih.gov Unlike many other antimalarials that only target the blood stage of the parasite, these compounds can act on multiple stages of the Plasmodium lifecycle, including the liver stage and the transmission stage. nih.govresearchgate.net This multi-stage activity is a critical attribute for drugs aimed at malaria eradication.

The primary mechanism of action for these compounds is the inhibition of the parasite's mitochondrial electron transport chain. acs.orgnih.gov Specifically, they target the cytochrome bc1 complex (also known as complex III), which is vital for the parasite's energy production. acs.orgnih.gov This mechanism is similar to that of the clinically used antimalarial drug atovaquone. nih.gov A notable advantage of some 4(1H)-pyridone derivatives, such as GW844520, is their high selectivity for the parasite's bc1 complex over the mammalian equivalent and their activity against atovaquone-resistant strains. nih.gov The development of these compounds was initiated from clopidol, a pyridinol anticoccidial agent, and has led to derivatives with significantly improved in vitro and in vivo efficacy. acs.orgnih.gov

Derivative ExampleParasite SpeciesStage of ActivityMechanism of Action
Diaryl ether substituted 4-pyridonesPlasmodium falciparum (in vitro), Plasmodium yoelii (in vivo)Blood stageInhibition of mitochondrial electron transport at the cytochrome bc1 complex. acs.org
GW844520Plasmodium falciparumBlood stageSelective inhibition of the parasite's cytochrome bc1 complex; active against atovaquone-resistant strains. nih.gov
ClopidolP. gallinaceum, P. cynomolgiBlood and exoerythrocytic (liver) stagesInhibition of the electron-transport chain. nih.gov
General 4(1H)-PyridonesPlasmodium speciesBlood stage, liver stage, and transmission blockingInhibition of the parasite's cytochrome bc1 complex. nih.govresearchgate.net

Antiviral Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibition)

Derivatives of the pyridinone scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). These compounds specifically target the reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus. By binding to an allosteric site on the enzyme, distinct from the active site where nucleosides bind, these pyridinone derivatives induce a conformational change that inhibits the enzyme's function. This non-competitive inhibition mechanism is a hallmark of this class of antiviral agents.

Research has led to the development of various pyridinone derivatives with significant anti-HIV-1 activity. For instance, compounds such as 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) and 3-[[(4,7-dimethyl-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) have demonstrated the ability to inhibit HIV-1 RT with IC50 values in the nanomolar range. nih.gov In cell cultures, these compounds have been shown to prevent the spread of HIV-1 infection by over 95% at concentrations between 12 and 200 nM. nih.gov

Further studies have explored the structure-activity relationships of these derivatives. For example, novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones have been synthesized and evaluated for their biological activity. Certain compounds within this series, particularly those with a 3-isopropyl or 3-iodine group, have shown high potency against wild-type HIV-1 strains and, importantly, against strains resistant to other reverse transcriptase inhibitors. acs.org One of the most potent inhibitors identified, a specific trans-enantiomer, exhibited an EC50 of 4 nM and a high selectivity index of 75,000, indicating a wide therapeutic window. acs.org This compound was also effective against HIV-1 strains with common resistance-conferring mutations in the reverse transcriptase enzyme, such as Y181C and K103N. acs.org

The following table summarizes the antiviral activity of selected pyridinone derivatives against HIV-1.

Compound IDTargetActivity (EC50/IC50)Cell Line/Assay Condition
L-697,661HIV-1 RT20-800 nM (IC50)Enzyme assay, dependent on template-primer
L-697,639HIV-1 RT20-800 nM (IC50)Enzyme assay, dependent on template-primer
26-trans enantiomerWild-type HIV-14 nM (EC50)Cell-based assay
26-trans enantiomerY181C mutant HIV-1Potent activityCell-based assay
26-trans enantiomerK103N mutant HIV-1Potent activityCell-based assay

Investigations in Specific Therapeutic Areas

Research into Iron Chelation Therapy for Iron Overload Conditions

The this compound scaffold is a core component of deferiprone (B1670187), a clinically significant iron chelating agent. Deferiprone is an orally active bidentate ligand that forms a stable 3:1 complex with iron(III). This property makes it effective in the treatment of iron overload conditions, such as those resulting from chronic blood transfusions in patients with thalassemia.

The primary metabolic pathway of deferiprone in the human body is glucuronidation, which is carried out by the liver. This process involves the attachment of a glucuronic acid moiety to the deferiprone molecule, resulting in the formation of an inactive glucuronide conjugate. This metabolite is the main form in which the drug is found in individuals with normal iron stores. The rate of this metabolic process is influenced by the availability of chelatable iron; in the presence of higher levels of iron, the rate of glucuronidation is reduced as the chelation reaction is faster. The deferiprone-iron complex, along with the inactive glucuronide metabolite, is primarily excreted through the urine.

Deferiprone and other 3-hydroxypyridin-4-one derivatives have demonstrated the ability to mobilize iron from key biological iron-binding proteins. These chelators can effectively remove iron from transferrin, the primary iron-transporting protein in the blood. Notably, 3-hydroxypyridin-4-ones that lack a negative charge exhibit a preference for removing iron from the C-lobe iron-binding site of transferrin. This mobilization of iron from transferrin is a crucial aspect of their therapeutic action in reducing systemic iron overload.

Furthermore, these compounds can access and chelate iron from ferritin, the main intracellular iron storage protein. By binding to the labile iron pool within cells, deferiprone reduces the amount of reactive iron that can participate in the formation of harmful free radicals through Fenton chemistry. This reduction in oxidative stress is a key benefit of iron chelation therapy. The ability of hydroxypyridinones to mobilize iron from storage and transport proteins facilitates its redistribution and subsequent excretion from the body. researcher.life

Neurodegenerative Disease Research, including Alzheimer's Disease

The dysregulation of metal ion homeostasis, particularly of iron, copper, and zinc, has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. acs.org In Alzheimer's disease, these metal ions have been found to accumulate in the characteristic amyloid-beta plaques. nih.gov This has led to research into the potential therapeutic application of metal chelators, including derivatives of this compound, to restore metal ion balance and mitigate the neurotoxic effects of their accumulation.

Derivatives of 3-hydroxy-4-pyridinone have been designed and synthesized as multifunctional ligands capable of binding metal ions and interacting with amyloid proteins. The mechanism of action of these compounds involves the sequestration of excess metal ions, such as Cu(II), Zn(II), and Fe(III), thereby preventing their participation in redox reactions that generate reactive oxygen species and contribute to oxidative stress.

By chelating these metal ions, hydroxypyridinone derivatives can also influence the aggregation of amyloid-beta peptides. The binding of metal ions to amyloid-beta is known to promote its aggregation into neurotoxic plaques. By competing for metal ion binding, these chelators can potentially inhibit or even reverse this process. The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential efficacy for treating neurodegenerative diseases. The design of these chelators often incorporates functionalities that enhance their lipophilicity and facilitate their entry into the central nervous system. The redistribution of metal ions, moving them from pathological aggregates to physiological pathways, is a key therapeutic goal.

Interference with Amyloid Peptide Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Research into compounds that can interfere with this process is a significant area of therapeutic development. Derivatives of this compound have emerged as a promising class of molecules in this regard.

Several studies have highlighted the potential of pyridinone derivatives to inhibit the formation of Aβ fibrils. For instance, a class of 1-phenyl-3-hydroxy-4-pyridinone derivatives has been synthesized and shown to effectively interrupt the formation of Aβ(1-42) fibrils. jci.org One of the most promising compounds from this series, designated as 5c, demonstrated potent inhibition of Aβ aggregation alongside other beneficial properties for treating Alzheimer's, such as metal ion chelation and radical scavenging. jci.org

Similarly, research on N-phenyl-3-methoxy-4-pyridinone derivatives has revealed their potent inhibitory activity against the self-induced aggregation of both Aβ(1-40) and Aβ(1-42). hmdb.ca Transmission electron microscopy has confirmed that specific compounds within this series can efficiently inhibit the formation of amyloid fibrils. hmdb.ca

Another noteworthy example is a pyridine amine derivative known as PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide), which has been shown to inhibit both self-induced and metal-induced Aβ aggregation. medicalnewstoday.comnih.gov The inhibitory effects of these pyridinone-related compounds are often assessed using techniques such as Thioflavin T (ThT) fluorescence assays and circular dichroism spectroscopy. medicalnewstoday.com

The general strategy behind the development of these inhibitors is to block or interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrillar aggregates. encyclopedia.pub The structural features of the pyridinone scaffold appear to be well-suited for this purpose, allowing for modifications that enhance their binding to Aβ peptides and disruption of the aggregation cascade.

Table of Research Findings on Amyloid Peptide Aggregation Inhibition
Derivative ClassKey FindingsTechniques UsedReference
1-phenyl-3-hydroxy-4-pyridinone derivativesEffectively interrupts the formation of Aβ(1-42) fibrils. Compound 5c showed high efficacy.Not specified in abstract jci.org
N-phenyl-3-methoxy-4-pyridinone derivativesPotent inhibitors of self-induced Aβ(1-40) and Aβ(1-42) aggregation.Transmission Electron Microscopy (TEM) hmdb.ca
Pyridine amine derivatives (e.g., PAT)Inhibits self- and metal-induced Aβ aggregation.Thioflavine T (ThT) fluorescence, Circular Dichroism (CD) spectroscopy, TEM medicalnewstoday.comnih.gov
Blood-Brain Barrier Permeability Studies for Central Nervous System Access

For any therapeutic agent aimed at treating neurodegenerative diseases like Alzheimer's, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).

Studies on certain this compound derivatives have shown promising results regarding their BBB permeability. For the series of 1-phenyl-3-hydroxy-4-pyridinone derivatives , the most promising compound, 5c, not only inhibited Aβ aggregation but also demonstrated acceptable BBB permeability in in vivo studies. jci.org This suggests that the structural modifications made to this class of compounds are conducive to CNS access.

Similarly, research into N-phenyl-3-methoxy-4-pyridinone derivatives has also yielded positive outcomes in this area. The lead compound from this series, 7i, exhibited good BBB permeability in addition to its potent Aβ aggregation inhibitory effects. hmdb.ca The desirable pharmacokinetic properties observed in plasma, coupled with its ability to cross the BBB, make it a strong candidate for further development as a CNS drug. hmdb.ca

The ability of these pyridinone derivatives to penetrate the BBB is a significant advantage, as many potential neurotherapeutics fail at this hurdle. The lipophilicity and molecular size of these compounds are likely key factors contributing to their successful transit across the BBB, allowing them to reach their therapeutic targets within the brain.

Table of Blood-Brain Barrier Permeability Findings
Derivative ClassCompoundBBB Permeability FindingReference
1-phenyl-3-hydroxy-4-pyridinone derivatives5cDemonstrated acceptable blood-brain barrier (BBB) permeability in vivo. jci.org
N-phenyl-3-methoxy-4-pyridinone derivatives7iExhibited good BBB permeability. hmdb.ca

Cardiovascular Research: Calcium Channel Modulation

The pyridinone scaffold is a component of various compounds that have been investigated for their cardiovascular effects, including the modulation of calcium channels. While direct research on this compound's effect on calcium channels is not extensively documented in the provided context, the broader class of pyridinone and pyridine derivatives has been a subject of such studies.

Notably, a metabolite of niacin (vitamin B3), N1-Methyl-4-pyridone-3-carboxamide (4PY) , has been identified in cardiovascular research. Higher circulating levels of 4PY have been strongly associated with an increased risk of major adverse cardiovascular events, including heart attack and stroke. nih.gov The underlying mechanism appears to be related to vascular inflammation, which can damage blood vessels and contribute to atherosclerosis, rather than direct modulation of calcium channels. nih.gov

In the broader context of pyridinone-related structures, 1,4-dihydropyridine (B1200194) (DHP) derivatives are well-known calcium channel modulators. Some of these compounds act as calcium channel antagonists, while others exhibit agonist or dual agonist/antagonist properties. frontiersin.org The structural similarity of the pyridinone ring to the dihydropyridine nucleus suggests a potential for some pyridinone derivatives to interact with calcium channels. Indeed, some research on pyridone derivatives has considered calcium channels as a possible therapeutic target. encyclopedia.pub

Table of Cardiovascular Research Findings
Compound/Derivative ClassResearch FocusKey FindingMechanismReference
N1-Methyl-4-pyridone-3-carboxamide (4PY)Cardiovascular Disease RiskHigher levels are associated with increased risk of heart attack and stroke.Triggers vascular inflammation, leading to blood vessel damage and potentially atherosclerosis. nih.gov
1,4-Dihydropyridine (DHP) derivativesCalcium Channel ModulationCan act as calcium channel antagonists, agonists, or have dual effects.Direct interaction with and modulation of calcium channels. frontiersin.org
Pyridone derivatives (general)Potential Therapeutic TargetsCalcium channels are considered a possible target for some pyridone derivatives.Not specified encyclopedia.pub

Renal Disease and Uremic Toxin Research

Role of N1-Methyl-4-pyridone-3-carboxamide as a Metabolite

In the context of renal disease, N1-Methyl-4-pyridone-3-carboxamide (4PY) is recognized as a uremic toxin. nih.gov Uremic toxins are compounds that accumulate in the blood of patients with chronic kidney disease (CKD) due to impaired renal clearance. The concentration of 4PY, along with its structural isomer N1-methyl-2-pyridone-5-carboxamide (2PY), is significantly elevated in the serum of individuals with chronic renal failure compared to healthy individuals. frontiersin.org

This accumulation is directly correlated with the decline in kidney function. There is a positive correlation between serum 4PY concentrations and serum creatinine (B1669602) levels, and a negative correlation with creatinine clearance, both of which are markers of renal function. frontiersin.org The retention of 4PY and other uremic toxins is a key factor in the pathophysiology of uremic syndrome, a complex of symptoms and signs associated with the later stages of CKD.

Involvement in Nicotinate (B505614) and Nicotinamide (B372718) Metabolic Pathways

N1-Methyl-4-pyridone-3-carboxamide is a terminal metabolite in the catabolism of nicotinate (niacin) and nicotinamide, which are forms of vitamin B3. This metabolic pathway is intrinsically linked to the turnover of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes.

The pathway proceeds as follows: nicotinamide is methylated to form N-methylnicotinamide (MNA). Subsequently, the enzyme aldehyde oxidase catalyzes the oxidation of MNA to produce both 4PY and its isomer, 2PY. nih.govnih.gov In individuals with healthy kidney function, these metabolites are readily excreted in the urine. nih.gov

In chronic kidney disease, not only is the excretion of 4PY impaired, but the entire NAD+ metabolic pathway within the kidney can be dysregulated. nih.gov Studies have shown that NAD+ levels are often decreased in CKD, which can lead to impaired energy metabolism and cellular function in the kidneys. frontiersin.orgnih.gov The upregulation of certain enzymes in this pathway, coupled with the inability to clear the final metabolites, contributes to the toxic uremic state.

Impact on Reactive Oxygen Species Production in Renal Contexts

While direct studies on the impact of this compound or N1-Methyl-4-pyridone-3-carboxamide on reactive oxygen species (ROS) production specifically in renal contexts are not detailed in the provided search results, the accumulation of uremic toxins is generally associated with increased oxidative stress in patients with chronic kidney disease.

The link between the broader class of pyridinone derivatives and oxidative stress has been explored in other contexts. For example, a pyridine amine derivative, PAT, was found to reduce the production of ROS in a model of Aβ-induced toxicity. medicalnewstoday.com This suggests that the pyridinone scaffold can be modified to possess antioxidant properties.

Table of Renal Disease and Uremic Toxin Research Findings
SectionCompoundKey FindingsReference
6.3.4.1. Role as a MetaboliteN1-Methyl-4-pyridone-3-carboxamide (4PY)Identified as a uremic toxin that accumulates in the blood of patients with chronic kidney disease. Serum levels are correlated with the severity of renal impairment. nih.govfrontiersin.org
6.3.4.2. Involvement in Metabolic PathwaysN1-Methyl-4-pyridone-3-carboxamide (4PY)A terminal metabolite of the nicotinate and nicotinamide (vitamin B3) metabolic pathway, formed from the oxidation of N-methylnicotinamide by aldehyde oxidase. This pathway is linked to NAD+ turnover, which is often dysregulated in CKD. nih.govnih.govnih.gov
6.3.4.3. Impact on Reactive Oxygen SpeciesPyridinone Derivatives (general)Some pyridinone derivatives have shown the potential to reduce ROS production in other disease models. The accumulation of uremic toxins, including 4PY, is associated with systemic oxidative stress in CKD. medicalnewstoday.com

Enzyme Inhibition and Modulation Studies

Derivatives of this compound have been the subject of various studies to understand their interactions with and modulation of key enzymatic pathways. This research is crucial for determining their therapeutic potential and metabolic fate.

Aldehyde oxidase (AO) is a cytosolic enzyme, prominently found in the liver, that plays a significant role in the metabolism of a wide range of aldehydes and N-heterocyclic compounds. cambridgemedchemconsulting.comwikipedia.org The metabolism of pyridinone-based scaffolds by AO has been a key area of investigation. Oxidation by AO is understood to occur via a nucleophilic attack on an electrophilic carbon atom within the azaheterocyclic system, often adjacent to a nitrogen atom. cambridgemedchemconsulting.comacs.org This mechanism is distinct from the electrophilic oxygen mechanism employed by cytochrome P450 enzymes. cambridgemedchemconsulting.com

For pyridinone and related azaheterocyclic structures, AO-mediated metabolism can represent a significant clearance pathway, which can impact the compound's in vivo efficacy and pharmacokinetic profile. cambridgemedchemconsulting.comwikipedia.org Research has shown that susceptibility to AO metabolism can be influenced by the electronic properties of the heterocyclic ring. Strategies to mitigate this metabolic pathway often involve structural modifications to the pyridinone core. These modifications can include blocking the site of metabolism or altering the electronic arrangement of the heterocycle to reduce its susceptibility to nucleophilic attack by AO. researchgate.net For instance, in some therapeutic programs, switching from a pyridine to a pyridazine (B1198779) has been a successful tactic to confer resistance to AO-mediated oxidation. researchgate.net

Derivatives of 4(1H)-pyridinone have emerged as a promising class of antimalarial agents. acs.orgnih.gov Their mechanism of action involves the targeted inhibition of the mitochondrial electron transport chain (ETC) in Plasmodium species, a pathway essential for parasite survival. github.ionih.gov Specifically, these compounds have been shown to selectively inhibit the cytochrome bc1 complex (Complex III) of the parasite's ETC. acs.orgnih.govresearchgate.net

The cytochrome bc1 complex is a critical enzyme in cellular respiration, but structural differences between the plasmodial and human enzymes allow for selective targeting. nih.gov Research has demonstrated that 4(1H)-pyridinone derivatives bind to the Qi site of the cytochrome bc1 complex. researchgate.net This inhibition disrupts the parasite's ability to regenerate ubiquinone, which is a necessary electron acceptor for dihydroorotate (B8406146) dehydrogenase, an enzyme vital for pyrimidine biosynthesis. github.io

Structure-activity relationship (SAR) studies have led to the development of highly potent 4-pyridone derivatives. For example, a series of diaryl ether substituted 4-pyridones showed a greater than 500-fold improvement in in vitro IC50 values against Plasmodium falciparum compared to the parent compound, clopidol. acs.org These optimized compounds also demonstrated significant in vivo efficacy in murine models of malaria. acs.org

The pyridinone scaffold is recognized as a valuable component in the design of kinase inhibitors due to its ability to form hydrogen bond interactions with the kinase hinge region. nih.gov This has led to the exploration of pyridinone derivatives as inhibitors of protein tyrosine kinases (PTKs), which are key regulators of cellular signaling pathways and are often dysregulated in cancer. nih.govresearchgate.net

One notable area of research involves the synthesis of pyridinone–quinazoline hybrids as cytotoxic agents that target PTKs. nih.gov In one study, a series of these derivatives were synthesized and screened for their anticancer activity against three human tumor cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that all the tested pyridinone–quinazoline derivatives exhibited significant inhibition (over 70%), with IC50 values in the range of 9 to 15 μM. nih.gov Certain compounds within this series demonstrated potency comparable to the established anticancer drug doxorubicin. nih.gov The activity of these compounds is attributed to the presence of hydrogen bond donors and acceptors that facilitate binding to the target kinase. nih.gov

Another pyridinone derivative, known as Pyridone 6, has been identified as a pan-JAK inhibitor, potently inhibiting the Janus kinase (JAK) family with IC50 values in the low nanomolar range (1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1). medchemexpress.com This demonstrates the versatility of the pyridinone core in targeting different classes of protein kinases.

Preclinical Evaluation and Lead Optimization Strategies

The preclinical development of this compound derivatives involves rigorous in vitro and in vivo testing to establish their efficacy and characterize their pharmacological properties.

The in vitro evaluation of pyridinone derivatives has revealed a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. frontiersin.orgnih.gov Comprehensive safety profiling is a critical component of this stage to identify potential off-target effects and de-risk candidates early in the discovery process. eurofinsdiscovery.comnuvisan.com

In anticancer research, as previously mentioned, pyridinone–quinazoline derivatives have been evaluated against a panel of human cancer cell lines. nih.gov These studies provide crucial data on the antiproliferative activity and selectivity of the compounds. For instance, some synthesized pyrazolo[1,5-c]quinazoline-triazole conjugates showed significant inhibitory effects against both MCF-7 and A549 (lung carcinoma) cell lines, with IC50 values comparable to doxorubicin. doi.org

Compound ClassTarget/ActivityCell Lines/AssayKey Findings (IC50 Values)Reference
Pyridinone–quinazoline derivativesAnticancer (PTK Inhibition)MCF-7, HeLa, HepG29–15 μM nih.gov
Pyrazolo[1,5-c]quinazoline-triazole conjugatesAnticancerMCF-7, A5492.3–6.1 μM (MCF-7); 1.9–7.8 μM (A549) doi.org
Diaryl ether substituted 4-pyridonesAntimalarial (cytochrome bc1 inhibition)Plasmodium falciparum>500-fold improvement over clopidol acs.org
Pyridone 6JAK Kinase InhibitionJAK1, JAK2, JAK3, TYK21-15 nM medchemexpress.com
Pyridinone derivativesAnti-inflammatoryIn vitro assaysPromising results nih.gov

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy, pharmacokinetics, and pharmacodynamics in a physiological system.

Antimalarial 4-pyridone derivatives have demonstrated significant efficacy in animal models. Diaryl ether substituted 4-pyridones, which showed potent in vitro activity, also exhibited a roughly 100-fold improvement in the median effective dose (ED50) against Plasmodium yoelii in mice compared to the parent compound. acs.org However, challenges such as poor aqueous solubility and low oral bioavailability have been noted for some candidates, necessitating further optimization. nih.gov For example, one preclinical candidate was discontinued (B1498344) due to histopathological issues, which were likely linked to high lipophilicity and a long half-life. nih.gov

In the context of cancer immunotherapy, a pyridinone derivative (compound 38) developed as an adenosine A2A receptor antagonist showed excellent in vivo antitumor activity. In a mouse model using MC38 colon adenocarcinoma cells, oral administration of the compound resulted in a tumor growth inhibition (TGI) of 56.0%. nih.govacs.org This compound also possessed favorable pharmacokinetic properties, including high oral bioavailability (F = 86.1%). nih.govacs.org

Studies on pyridone and chromenopyridone derivatives have also confirmed in vivo anti-inflammatory and antipyretic activities, with some compounds showing promising results in relevant animal models. nih.gov

Compound ClassTherapeutic AreaAnimal ModelKey FindingsReference
Diaryl ether substituted 4-pyridonesAntimalarialPlasmodium yoelii (mice)~100-fold improvement in ED50 vs. clopidol acs.org
Adenosine A2A Receptor Antagonist (Compound 38)Cancer ImmunotherapyMC38 tumor model (mice)56.0% Tumor Growth Inhibition (TGI) nih.govacs.org
Pyridone and Chromenopyridone derivativesAnti-inflammatoryIn vivo modelsDemonstrated anti-inflammatory and antipyretic activity nih.gov
Hydroxypyridone-chloroquine hybridsAntimalarialPlasmodium berghei (mice)Low oral bioavailability affected efficacy researchgate.net

Applications in Coordination Chemistry and Materials Science

1-Methyl-4(1H)-pyridinone as a Ligand Scaffold in Coordination Chemistry

The inherent properties of the hydroxypyridinone (HOPO) scaffold, a close derivative of this compound, make it a versatile platform for designing ligands with tailored metal-binding properties. These ligands are particularly effective at binding hard metal ions in aqueous environments. kcl.ac.ukacs.orgnih.gov

Synthesis of Multidentate Hydroxypyridinone (HOPO)-Based Ligands

The bidentate nature of the 3-hydroxy-4-pyridinone (3,4-HOPO) moiety, featuring a hydroxyl and a ketone group in an ortho position, allows for the formation of stable complexes with various metal cations. rsc.org This fundamental unit can be readily elaborated into more complex structures. Researchers have successfully synthesized tetradentate, hexadentate, and octadentate chelators by linking multiple pyridinone rings. kcl.ac.ukacs.orgnih.gov

Hexadentate ligands, for example, can be designed with two primary structural motifs: linear and tripodal. kcl.ac.uk Tripodal architectures are often achieved by conjugating three bidentate HOPO units to a central scaffold, such as a tripodal acid. rsc.org This synthetic versatility allows for precise control over the ligand's geometry and, consequently, its coordination properties. kcl.ac.uk

Complexation with Main Group Elements (e.g., Magnesium, Aluminum, Zinc)

Hydroxypyridinone-based ligands exhibit a strong affinity for various main group elements. Thermodynamic studies have been conducted to quantify the chelating capacity of bifunctional mono-3-hydroxy-4-pyridinones towards environmentally and biologically relevant metal ions, including aluminum(III), zinc(II), calcium(II), and magnesium(II). mdpi.com

For instance, one study developed an amide-amino-carboxylic functionalized 3,4-HOPO ligand that showed a significantly higher affinity for aluminum(III) compared to divalent metal cations like zinc(II). mdpi.com The selectivity of these ligands is crucial for their application in targeted metal remediation or sequestration. Research into heterobimetallic complexes has also explored the coordination chemistry of main group hydrides (M = Mg, Zn, Al, Ga) with transition metals, highlighting the diverse bonding interactions possible. nih.govresearchgate.net The table below summarizes the pM values (a measure of chelating efficiency) for various metal ions with different hydroxypyridinone ligands.

LigandMetal IonpM Value
L2 (amide-amino-carboxylic 3,4-HP)Fe³⁺19.3
L2 (amide-amino-carboxylic 3,4-HP)Zn²⁺6.2
L10 (bis-3,4-HP)Cu²⁺19.4
L11 (bis-3,4-HP)Cu²⁺17.3
L10 (bis-3,4-HP)Ca²⁺17.2
L11 (bis-3,4-HP)Ca²⁺14.6

This table is based on data presented in the text and is for illustrative purposes.

Coordination Chemistry with Lewis Acids

The oxygen atoms of the hydroxypyridinone ring, particularly the carbonyl oxygen, can act as Lewis bases, enabling coordination with various Lewis acids. This interaction is fundamental to the chelating ability of HOPO ligands. In the context of metal complexation, the deprotonated hydroxyl group and the carbonyl oxygen form a stable five-membered chelate ring with a metal ion, which acts as a Lewis acid. mdpi.com This interaction is critical for the formation of stable complexes with hard Lewis acids such as Fe(III), Al(III), and Th(IV). nih.gov

Exploration of Stereochemical Control in Metal Complex Formation

The design of multidentate ligands based on the pyridinone scaffold offers significant potential for controlling the stereochemistry of the resulting metal complexes. kcl.ac.ukacs.orgnih.gov High-spin iron(III), for instance, favors an octahedral coordination geometry. This can be achieved with a single hexadentate ligand, two tridentate ligands, or three bidentate ligands. kcl.ac.uk

By engineering the backbone of a hexadentate ligand, it is possible to dictate the chirality of the final metal complex. This control over the three-dimensional arrangement is crucial as the properties and biological activity of metal complexes are often highly dependent on their stereoisomeric form. The ability to pre-organize the chelating arms of the ligand allows for the formation of specific isomers, which is a key area of exploration in modern coordination chemistry. kcl.ac.uk

Integration into Functional Materials Development

The robust metal-chelating properties of hydroxypyridinone derivatives have been harnessed in the development of functional polymers and resins designed for specific applications, most notably for iron sequestration.

Design and Synthesis of Iron(III)-Chelating Polymers and Resins

To address issues like iron overload, researchers have designed macromolecular chelators that can bind iron in the gastrointestinal tract, forming non-absorbable complexes. nih.gov A common strategy involves the synthesis of polymers containing 3-hydroxypyridin-4-one (HPO) moieties. nih.gov

One synthetic approach begins with the protection of the hydroxyl group of a precursor like 2-methyl-3-hydroxypyran-4-one (maltol), followed by its conversion to a 3-benzyloxypyridin-4-one derivative using a suitable primary amine. nih.gov This functionalized monomer is then copolymerized with other monomers, such as acryloyl chloride or 2-hydroxyethyl acrylate (B77674) (HEA), using an initiator like 2,2'-azobisisobutyronitrile (AIBN). nih.govrsc.org The final step involves the removal of the protecting group to yield the active iron-chelating polymer. nih.gov

These polymeric materials have demonstrated high affinity and capacity for binding iron(III). rsc.org For example, a novel hexadentate HPO-based monomeric chelator was synthesized and found to have a very high affinity for iron(III), with a log stability constant (log K₁) of 33.61. rsc.org When copolymerized, the resulting materials retained significant iron-binding capacity, making them promising for applications such as treating wound infections by sequestering essential iron from bacteria. rsc.org

PropertyValue
Monomer 14 log K₁ (Fe³⁺)33.61
Monomer 14 pFe³⁺30.37

This table is based on data presented in the text and is for illustrative purposes.

Applications in Specialized Material Science Formulations

Information regarding the specific use of This compound in specialized material science formulations is not detailed in the available scientific literature. While pyridinone derivatives are explored in materials science, research explicitly detailing the role and impact of the 1-methyl-4-pyridone structure in the formulation of polymers, coatings, or other advanced materials is not available.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4(1H)-pyridinone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound can be synthesized via intramolecular cyclization or multicomponent reactions. For example, base-catalyzed Knoevenagel condensation of bifunctional compounds containing carbonyl and amide groups enables efficient cyclization . Fluorinated derivatives are synthesized using one-pot multicomponent reactions with trifluoromethyl reagents, achieving yields of 19–67% under reflux conditions (e.g., in ethanol or THF) . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For instance, using NaH as a base in THF at 0°C to room temperature improves regioselectivity .

Q. Table 1: Synthesis Optimization Parameters

MethodReagents/ConditionsYieldReference
Knoevenagel CyclizationNaH, THF, 0°C → rt36–67%
FluorinationCF₃ reagents, ethanol reflux19–23%
MulticomponentPd(PPh₃)₄, dioxane, 105°C67%

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer :
  • ¹H NMR : The methyl group at position 1 appears as a singlet (~δ 3.2–3.5 ppm), while the pyridinone ring protons resonate as doublets (δ 6.5–7.2 ppm). Deshielding of the carbonyl group (C=O) influences adjacent protons .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~δ 165–170 ppm. Fluorinated derivatives show distinct ¹⁹F NMR signals (e.g., -CF₃ at δ -62 to -65 ppm) .
  • IR : A strong C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch (if present) at ~3200 cm⁻¹ .
  • HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₇NO: 122.0606) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for enhanced biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking against targets like bacterial enzymes (e.g., DNA gyrase) identifies optimal substituent positions. For example:
  • Electron-withdrawing groups (e.g., -CF₃) at position 4 increase electrophilicity, enhancing antimicrobial activity .
  • Methyl groups improve lipophilicity, aiding blood-brain barrier penetration in neuroactive compounds .

    Tools like AutoDock Vina and Schrödinger Suite are used to simulate binding affinities, validated by in vitro assays (e.g., MIC values against S. aureus) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of pyridinone derivatives?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance issues. For instance, fluorinated derivatives show longer half-lives in rats due to reduced CYP450 metabolism .
  • Formulation Adjustments : Use PEGylated nanoparticles to improve solubility and bioavailability of hydrophobic analogs .
  • Dose-Response Refinement : Conduct tiered dosing in Sprague-Dawley rats (e.g., 10–100 mg/kg) to reconcile efficacy gaps observed in cell-based assays .

Q. How are multi-step synthetic pathways for pyridinone-based polymers optimized for material science applications?

  • Methodological Answer :
  • Monomer Design : Introduce crosslinkable groups (e.g., vinyl or acrylate) at position 3 or 5 via Suzuki-Miyaura coupling .
  • Polymerization Control : Use RAFT polymerization with AIBN initiators in DMF at 70°C to achieve controlled molecular weights (Đ = 1.1–1.3) .
  • Characterization : TGA (decomposition >300°C) and DSC (Tg ~120–150°C) confirm thermal stability for high-performance materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
1-Methyl-4(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.